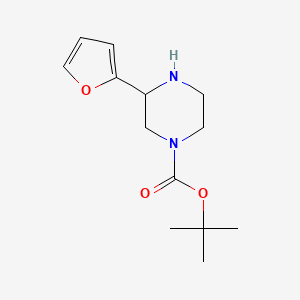

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a furan group and a tert-butyl carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique electronic properties, while the piperazine ring is a common motif in many bioactive molecules.

Applications De Recherche Scientifique

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its piperazine moiety.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

Target of Action

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a complex organic compound. It’s known that piperazine derivatives often interact with various biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

Compounds containing piperazine rings are known to enhance favorable interaction with macromolecules due to their conformational flexibility and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate typically involves the reaction of 3-(furan-2-yl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

3-(furan-2-yl)piperazine+tert-butyl chloroformate→tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate+HCl

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The piperazine ring can be reduced under hydrogenation conditions to form the corresponding piperidine derivative.

Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Comparaison Avec Des Composés Similaires

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- 1-Boc-piperazine

- Ethyl 4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazine-1-carboxylate

Comparison: Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Compared to other piperazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry.

Activité Biologique

Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly due to its unique structural features, which include a piperazine ring and a furan moiety. This article explores the biological activity of this compound, focusing on its pharmacological implications, interaction profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O3, with a molecular weight of 252.31 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Potential Targets

Research indicates that this compound may act as an antagonist for the CCR2b receptor, which is involved in inflammatory processes. This suggests possible therapeutic applications in treating inflammatory diseases.

Antimicrobial and Anticonvulsant Properties

Piperazine derivatives have been extensively studied for their antimicrobial and anticonvulsant activities. While direct evidence for this compound's efficacy in these areas is still emerging, compounds with similar structures have shown promising results .

Inflammatory Response Modulation

Studies suggest that this compound may modulate inflammatory responses through its interaction with specific receptors. The furan moiety is particularly noted for contributing to biological activity by facilitating interactions with target molecules .

Research Findings

Recent research highlights the importance of structure-based drug design in understanding the activity of piperazine derivatives. For instance, studies involving fragment merging and linking have demonstrated how modifications to the piperazine structure can enhance binding affinity and inhibitory activity against specific targets .

Case Studies and Experimental Data

While specific case studies on this compound are scarce, the following table summarizes findings from related research on piperazine derivatives:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antimicrobial | 15.0 | Bacterial Cell Wall Synthesis |

| Compound B | Anticonvulsant | 10.5 | GABA Receptors |

| This compound | Inflammatory Modulation (Proposed) | N/A | CCR2b Receptor |

Note: IC50 values indicate the concentration required to inhibit 50% of target activity.

Propriétés

IUPAC Name |

tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-10(9-15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVFUSPKXGTOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587680 |

Source

|

| Record name | tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886771-26-2 |

Source

|

| Record name | tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.